A Technical Guide to the Physicochemical Characteristics of 8-Bromo-2,4-dichloro-6-nitroquinazoline
A Technical Guide to the Physicochemical Characteristics of 8-Bromo-2,4-dichloro-6-nitroquinazoline
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Bromo-2,4-dichloro-6-nitroquinazoline is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms, a bromine atom suitable for cross-coupling, and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known physicochemical characteristics, plausible synthetic routes, spectroscopic profile, and chemical reactivity. The information herein is synthesized to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, from experimental design to the synthesis of novel bioactive agents.
Introduction to a Multifunctional Synthetic Scaffold
The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved therapeutic agents, particularly in oncology. The strategic functionalization of this core allows for the fine-tuning of pharmacological activity. 8-Bromo-2,4-dichloro-6-nitroquinazoline emerges as a key intermediate, engineered with multiple reactive handles to facilitate diverse chemical transformations. The presence of chloro, bromo, and nitro groups on the quinazoline framework imparts a unique reactivity profile, enabling selective and sequential modifications.[1][2] This guide serves as a technical deep-dive into the properties that make this compound a valuable tool for chemical synthesis and drug discovery.
Molecular Structure and Identification
A precise understanding of the molecular structure is fundamental to exploiting the compound's synthetic potential. The numbering of the quinazoline ring system, along with the specific placement of its functional groups, dictates its chemical behavior.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 8-bromo-2,4-dichloro-6-nitroquinazoline . The structure is characterized by a quinazoline ring system with a bromine atom at position 8, chlorine atoms at positions 2 and 4, and a nitro group at position 6.
Key Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source(s) |
| CAS Number | 331647-00-8 | [1][2][3] |
| Molecular Formula | C₈H₂BrCl₂N₃O₂ | [1][2][3] |
| Molecular Weight | 322.93 g/mol | [2][3] |
| Exact Mass | 320.87074 Da | [2] |
| InChI | InChI=1S/C8H2BrCl2N3O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(11)13-7(4)10/h1-2H | [1][2] |
| SMILES | C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)[O-] | [2] |
Core Physicochemical Properties
The physical properties of a compound govern its handling, formulation, and behavior in various chemical and biological systems.
Physical State and Solubility
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Appearance: While specific data for the nitro-substituted compound is not widely published, the closely related precursor, 8-Bromo-2,4-dichloroquinazoline, is described as a white to brown solid powder.[4] It is reasonable to expect a similar appearance, likely a crystalline solid.
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Solubility: Direct solubility data is sparse. However, the presence of multiple halogens suggests moderate to high lipophilicity.[1] By analogy with related nitroaromatic compounds like 8-nitroquinoline, it is expected to be slightly soluble in water but possess good solubility in common organic solvents such as chloroform, ethanol, and ethyl ether.[5]
Storage and Stability
As a reactive chemical intermediate, proper storage is crucial. It should be stored in a tightly sealed container in a dry, room-temperature environment, often under an inert atmosphere to prevent degradation.[3][6] The compound may be sensitive to light and moisture.[2]
Synthesis and Purification
Proposed Synthetic Pathway: Electrophilic Nitration
The electron-rich benzene portion of the quinazoline ring is susceptible to electrophilic aromatic substitution. The introduction of the nitro group at the C6 position can be achieved using a standard nitrating mixture.
Caption: Proposed synthesis via electrophilic nitration.
Experimental Protocol: A Self-Validating Approach
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Objective: To synthesize 8-Bromo-2,4-dichloro-6-nitroquinazoline from 8-Bromo-2,4-dichloroquinazoline.
Materials:
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8-Bromo-2,4-dichloroquinazoline (1.0 eq)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Ice bath
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Deionized water
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Thin Layer Chromatography (TLC) plate (silica gel) and developing chamber
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated H₂SO₄. Cool the flask to 0 °C using an ice-water bath.
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Precursor Addition: Slowly add 8-Bromo-2,4-dichloroquinazoline (1.0 eq) to the cold sulfuric acid in portions, ensuring the temperature does not rise significantly. Stir until fully dissolved.
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Nitration: Prepare the nitrating mixture by slowly adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄ in a separate, cooled flask. Add this nitrating mixture dropwise to the solution of the starting material via the dropping funnel. Maintain the reaction temperature at 0-5 °C throughout the addition.
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Reaction Monitoring (Trustworthiness Pillar): After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.
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Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
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Workup and Isolation:
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Filter the solid precipitate and wash thoroughly with cold deionized water until the washings are neutral (test with pH paper).
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Alternatively, perform a liquid-liquid extraction by transferring the quenched mixture to a separatory funnel and extracting with a suitable organic solvent like DCM or EtOAc (3x).
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Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final, high-purity product.
Purification and Characterization Workflow
Caption: A standard workflow for product purification and identity confirmation.
Spectroscopic and Analytical Characterization
Structural elucidation and purity confirmation rely on a suite of spectroscopic techniques. While specific spectra for this compound are not publicly cataloged, its features can be predicted based on its structure.
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¹H NMR: The spectrum is expected to be simple, showing two singlets in the aromatic region (likely > 8.0 ppm). These correspond to the protons at the C5 and C7 positions. The deshielding is due to the aromatic system and the strong electron-withdrawing effects of the adjacent nitro and halogen substituents.
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¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the quinazoline core. Carbons bearing the nitro group (C6) and halogens (C2, C4, C8) will exhibit characteristic chemical shifts.
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Mass Spectrometry (MS): The mass spectrum will display a complex and highly characteristic isotopic pattern. This is a definitive feature resulting from the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio). The molecular ion peak cluster will confirm the elemental composition.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) will be prominent, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. C=N and C=C stretching vibrations from the aromatic rings will appear in the 1620-1450 cm⁻¹ region.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, with commercial suppliers often guaranteeing purity of >97.0%.[4]
Chemical Reactivity and Synthetic Utility
The synthetic value of 8-Bromo-2,4-dichloro-6-nitroquinazoline lies in the differential reactivity of its substituents. This allows for selective, stepwise functionalization, a cornerstone of modern synthetic strategy.[2]
Influence of Substituents on Reactivity
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Chloro Groups (C2, C4): The chlorine atoms at the 2 and 4 positions are highly activated towards Nucleophilic Aromatic Substitution (SₙAr) . This is due to the strong electron-withdrawing effect of the fused benzene ring, the pyrimidine nitrogens, and the C6-nitro group, which stabilize the negatively charged Meisenheimer complex intermediate. These positions are prime sites for introducing amines, alcohols, and thiols.
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Bromo Group (C8): The C8-Br bond is less susceptible to SₙAr but is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
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Nitro Group (C6): The nitro group primarily serves as a powerful activating group for SₙAr at the C2 and C4 positions. It can also be chemically modified, for instance, by reduction to an amino group, which opens up further derivatization possibilities (e.g., amide formation, diazotization).
Reactivity Map
Caption: Key reactive sites on the 8-Bromo-2,4-dichloro-6-nitroquinazoline scaffold.
Applications in Research and Drug Development
This compound is not an end-product but a versatile intermediate. Its primary application is in the synthesis of libraries of complex molecules for screening and development.
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Pharmaceuticals: It is a valuable starting material for synthesizing potential kinase inhibitors.[2] The 2,4-disubstituted quinazoline motif is central to many FDA-approved drugs targeting kinases like EGFR (e.g., Gefitinib, Erlotinib). The C8-bromo and C6-nitro positions allow for the introduction of additional functionalities to explore structure-activity relationships (SAR) and improve target selectivity or pharmacokinetic properties.
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Agrochemicals and Material Science: The inherent biological activity of the quinazoline scaffold also makes its derivatives candidates for agrochemical research.[7] Furthermore, highly functionalized aromatic systems are of interest as building blocks for novel organic materials with specific electronic or optical properties.[7]
Conclusion
8-Bromo-2,4-dichloro-6-nitroquinazoline is a strategically designed synthetic intermediate with a rich and versatile chemical profile. Its physicochemical properties, characterized by high functionality and differential reactivity, provide chemists with a powerful platform for constructing diverse and complex molecular entities. A thorough understanding of its structure, reactivity, and analytical profile, as outlined in this guide, is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals, agrochemicals, and functional materials.
References
-
PubChem. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874. [Link]
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Ruifu Chemical. 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). [Link]
-
PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. [Link]
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PubChem. 8-Nitroquinoline | C9H6N2O2 | CID 11830. [Link]
-
APEX science. 8-Bromo-2, 4-dichloro-6-nitroquinazoline. [Link]
Sources
- 1. CAS 331647-00-8: 8-Bromo-2,4-dichloro-6-nitroquinazoline [cymitquimica.com]
- 2. chem960.com [chem960.com]
- 3. 8-Bromo-2,4-dichloro-6-nitroquinazoline - CAS:331647-00-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [sigmaaldrich.com]
- 7. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]
